[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate
CAS No.: 63732-60-5
Cat. No.: VC18707953
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63732-60-5 |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | [(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate |
| Standard InChI | InChI=1S/C20H23NO4/c1-11(22)24-14-6-7-16-20-8-9-21(2)13(18(14)20)10-12-4-5-15(23-3)19(25-16)17(12)20/h4-7,13-14,16,18H,8-10H2,1-3H3/t13-,14-,16+,18-,20-/m1/s1 |
| Standard InChI Key | BYUOHQHEMAZVPI-WPOPLXQKSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1C=C[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)C |
| Canonical SMILES | CC(=O)OC1C=CC2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)C |
Introduction
Key Features:
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Molecular Formula: Likely includes carbon (C), hydrogen (H), oxygen (O), and possibly nitrogen (N).
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Functional Groups: Methoxy (-OCH3), acetate (-COOCH3), and a polycyclic aromatic backbone.
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Chirality: The multiple chiral centers suggest enantiomeric purity is essential for its activity.
Synthesis Pathways
The synthesis of such compounds generally involves multi-step organic reactions focusing on:
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Cyclization Reactions: Formation of the benzofuroisoquinoline core.
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Functionalization: Introduction of methoxy and acetate groups.
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Stereochemical Control: Use of chiral catalysts or reagents to achieve the desired enantiomeric purity.
Example Synthesis Steps:
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Starting from simple aromatic precursors like isoquinoline derivatives.
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Employing reagents such as methanol (for methoxylation) and acetic anhydride (for acetylation).
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Utilizing asymmetric catalysis to control chirality.
Biological Relevance
Compounds with similar structures often exhibit significant pharmacological activities due to their interaction with biological targets like enzymes or receptors.
Potential Applications:
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Pharmacology: Likely candidates for use in analgesics or anticancer agents.
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Enzyme Inhibition: Structures like this may inhibit enzymes such as acetylcholinesterase or kinases.
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Natural Product Derivatives: Many benzofuroisoquinolines are derived from natural alkaloids with potent biological effects.
Analytical Characterization
To confirm the identity and purity of this compound, the following techniques are typically employed:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR for structural elucidation.
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Chiral NMR to assess enantiomeric excess.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm molecular weight.
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Infrared Spectroscopy (IR):
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Functional group identification (e.g., C=O stretch for acetate).
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X-Ray Crystallography:
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Detailed stereochemical analysis.
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Research Findings
While specific studies on this exact compound are unavailable in the provided materials, analogs suggest promising roles in medicinal chemistry. For example:
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